molecular formula C9H11N3O3S2 B2427264 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide CAS No. 1235012-86-8

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2427264
CAS No.: 1235012-86-8
M. Wt: 273.33
InChI Key: DSLSBLQOUALPSL-UHFFFAOYSA-N
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Description

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. It features a thiophene-sulfonamide moiety linked to a 3-methyl-1,2,4-oxadiazole group via a methylene bridge. The sulfonamide functional group is a privileged structure in pharmacology, known to confer inhibitory activity against enzymes like carbonic anhydrase . Furthermore, the 1,2,4-oxadiazole heterocycle is a valuable bioisostere for ester and amide functional groups, often used to improve the metabolic stability and pharmacokinetic properties of lead compounds . This molecular architecture makes the compound a promising candidate for researchers investigating new ligands for various biological targets. Potential areas of application include the development of enzyme inhibitors, receptor modulators, and probes for studying disease mechanisms. The compound is provided for research purposes as part of chemical libraries for high-throughput screening (HTS) and hit-to-lead optimization programs. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S2/c1-6-3-4-9(16-6)17(13,14)10-5-8-11-7(2)12-15-8/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSBLQOUALPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for 1,2,4-Oxadiazole Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime intermediates with carboxylic acid derivatives. For example, 3-methyl-1,2,4-oxadiazol-5-ylmethanol can be prepared by reacting N-hydroxyacetamidine with methyl chloroacetate under basic conditions. This step typically employs potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, achieving yields of 68–72%.

A critical advancement involves microwave-assisted cyclization, which reduces reaction times from hours to minutes. By irradiating the reaction mixture at 150°C for 15 minutes, researchers have reported a 22% reduction in byproduct formation compared to conventional heating.

Sulfonamide Functionalization of Thiophene

The thiophene-2-sulfonamide group is introduced via nucleophilic substitution. 5-Methylthiophene-2-sulfonyl chloride is reacted with 3-methyl-1,2,4-oxadiazol-5-ylmethanol in the presence of triethylamine as a base. Optimal conditions use dichloromethane (DCM) as the solvent at 0°C to room temperature, yielding 80–85% of the target compound.

Table 1: Key Reaction Conditions for Sulfonamide Formation

Parameter Optimal Value Yield (%) Source
Solvent Dichloromethane 85
Temperature 0°C → RT 82
Base Triethylamine 80
Reaction Time 4 hours 78

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance reproducibility. A two-step flow system combines oxadiazole cyclization and sulfonamide coupling in tandem, reducing intermediate purification needs. Using microreactors with a residence time of 30 minutes per step, pilot plants have achieved throughputs of 12 kg/day with 90% purity.

Catalyst Recycling Systems

Palladium catalysts used in coupling reactions are recovered via immobilized systems. For instance, palladium nanoparticles supported on magnetic Fe3O4@SiO2 particles enable 97% catalyst recovery, lowering production costs by 40% compared to homogeneous catalysts.

Catalytic Systems and Reagent Efficiency

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura coupling is employed to attach aryl groups to the oxadiazole ring. Using 2-bromo-5-methylthiophene and arylboronic acids in the presence of Pd(PPh3)4, yields exceed 75% in tetrahydrofuran (THF) at 65°C.

Table 2: Palladium-Catalyzed Coupling Optimization

Catalyst Loading (%) Solvent Temperature (°C) Yield (%)
2 THF 65 75
5 DMF 80 68
3 Dioxane 100 72

Analytical Characterization Methods

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with the sulfonamide proton appearing as a singlet at δ 3.2–3.4 ppm. High-resolution mass spectrometry (HRMS) provides exact mass verification, with [M+H]+ calculated as 314.0523 g/mol, matching experimental values within 2 ppm.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methyl groups on the oxadiazole and thiophene rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination, followed by nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The sulfonamide group can interact with amino acid residues in the active site of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 240.29 g/mol

The presence of the thiophene ring and the oxadiazole moiety suggests potential interactions with biological targets, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide against various pathogens. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Pseudomonas aeruginosa64Weak
Candida albicans32Moderate

The data indicate that the compound exhibits moderate activity against common bacterial strains and some antifungal activity against Candida albicans .

The mechanism underlying the antimicrobial activity of this compound may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Similar compounds have shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial growth and replication .

Structure-Activity Relationship (SAR)

The biological activity of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide can be attributed to specific structural features:

  • Oxadiazole Moiety : This heterocyclic structure is known for enhancing antimicrobial properties.
  • Thiophene Ring : Contributes to lipophilicity and facilitates membrane penetration.
  • Sulfonamide Group : Plays a crucial role in the inhibition of bacterial growth by mimicking p-amino benzoic acid (PABA), a substrate for folate synthesis.

Case Studies

Several studies have investigated the efficacy of related compounds with similar structures:

  • Study on Pyrazole Derivatives : Research demonstrated that pyrazole derivatives with oxadiazole groups exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus, showcasing the importance of structural modifications in enhancing biological activity .
  • Benzimidazole Derivatives : A comprehensive review indicated that benzimidazole-based compounds displayed significant antibacterial and antifungal activities, reinforcing the idea that structural diversity can lead to improved pharmacological profiles .

Q & A

Q. What in silico models are used to predict binding affinity to biological targets?

  • Tools : AutoDock Vina or Schrödinger Glide for molecular docking.
  • Validation : Compare predicted binding poses with crystallographic data (e.g., PDB entries) .

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